molecular formula C13H15N3 B1330559 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine CAS No. 58314-93-5

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine

Cat. No. B1330559
CAS RN: 58314-93-5
M. Wt: 213.28 g/mol
InChI Key: SWBGVEITZMQLIH-UHFFFAOYSA-N
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Description

The compound 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is a derivative of the azepinoquinazoline family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from simple precursors. For instance, the synthesis of 1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b][5-14C]quinazoline monohydrochloride was achieved starting from 3,5-dichloroaniline. This process included a regio-controlled preparation of 4,6-dichloroanthranilic acid using protected aniline and t-butyllithium/tetramethylethylenediamine, followed by carboxylation and subsequent condensation and reduction steps to construct the quinazoline monochloride .

Molecular Structure Analysis

The molecular structures of compounds within this family are characterized by the presence of a fused ring system that includes a quinazoline moiety. X-ray crystallography has been utilized to determine the structures of related compounds, ensuring the accuracy of the synthesized structures and providing insight into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and reductions. For example, the synthesis of 5-Methyl-7, 8, 9, 10-tetrahydro-5H-azepino[1, 2-α]benzimidazol-7-one involved the treatment of a benzimidazolium iodide with 1,1'-carbonyldiimidazole in the presence of triethylamine, followed by a rearrangement under reflux conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of multiple heteroatoms within the ring systems can affect their electronic properties, solubility, and reactivity. The high radiochemical purity of the synthesized quinazoline monochloride, as mentioned in one of the studies, suggests that these compounds can be synthesized with a high degree of specificity and purity, which is crucial for potential pharmaceutical applications .

Scientific Research Applications

Antitussive Effects

Azepino[2,1-b]quinazolones, including compounds closely related to 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine, have shown significant antitussive activity. These compounds were synthesized and evaluated using a citric acid-induced cough model in guinea pigs. They notably decreased cough frequency and increased cough latency, with one variant showing a comparable effect to codeine (Nepali et al., 2011).

Anticancer Potential

7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), a synthetic analogue of vasicine, reported as having anticancer properties, is currently in pre-clinical studies. A validated reverse phase-HPLC (RP-HPLC) method has been developed for its analysis and stability assessment, highlighting its significance in the field of anticancer research (Sharma et al., 2016).

Antiasthmatic Activity

The compound has demonstrated potent antiasthmatic activity, especially when combined with ambroxol. This study found that the compound significantly inhibited ovalbumin-induced airway hyper-responsiveness and reduced eosinophilic infiltrations into the lung, signifying its potential in asthma treatment (Bande et al., 2012).

Immunopharmacological Properties

Research on the immunopharmacological properties of the compound revealed that it significantly reduced both early and delayed hypersensitivity reactions. It also showed a dose-related reduction in developing adjuvant arthritis in rats, indicating its potential immunomodulatory effects (Sharma et al., 1992).

Role in Acetylcholine Receptor Activity

The compound's interaction with nicotinic acetylcholine receptors was studied, revealing that it altered synaptic activity by increasing parameters like amplitude and rise time of miniature endplate potentials. This indicates its potential application in neurological research or treatment (Ros et al., 2000).

properties

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-10-6-3-4-7-11(10)15-12-8-2-1-5-9-16(12)13/h3-4,6-7,14H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBGVEITZMQLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=N)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311977
Record name MLS003115295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine

CAS RN

58314-93-5
Record name MLS003115295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115295
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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